4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions.
Formation of the final morpholine derivative: This is typically done through additional substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Reduction: This can be used to modify specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly in the treatment of cancer due to its kinase inhibitory properties.
Mechanism of Action
The mechanism of action of 4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also feature a pyrrole ring and exhibit various biological activities, including kinase inhibition.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity, these compounds share structural similarities and biological functions with 4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine.
Uniqueness
What sets this compound apart is its unique combination of heterocyclic structures, which may confer enhanced specificity and potency as a kinase inhibitor. This makes it a particularly attractive candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C20H26N8O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H26N8O/c1-14-11-16-18(23-14)19(22-13-21-16)27-3-5-28(6-4-27)20-24-15(2)12-17(25-20)26-7-9-29-10-8-26/h11-13,23H,3-10H2,1-2H3 |
InChI Key |
CXGRNWQNHJIHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC(=CC(=N4)N5CCOCC5)C |
Origin of Product |
United States |
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